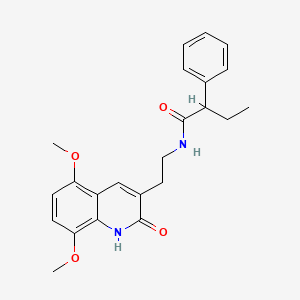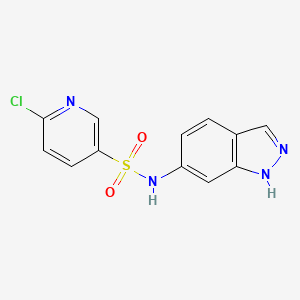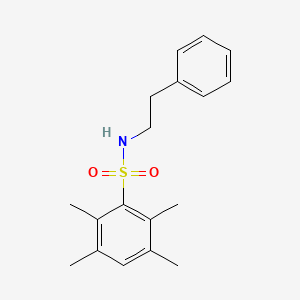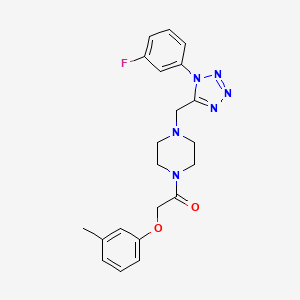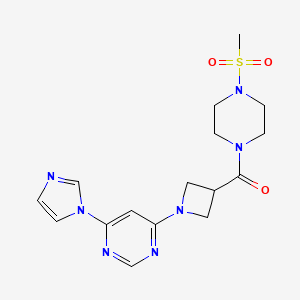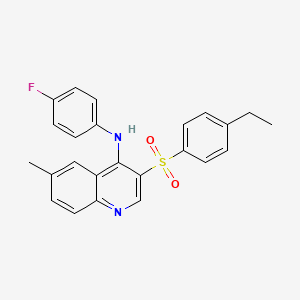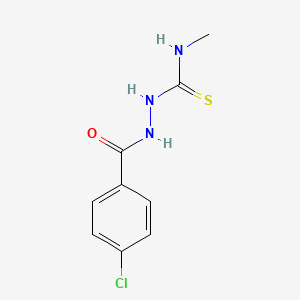
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS . It has a molecular weight of 158.22 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 . This indicates that the compound has a thiadiazole ring with an isopropyl group at the 3rd position and a methanol group at the 5th position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 158.22 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, this compound has been used to identify novel drug targets and to study the pharmacological effects of potential drugs. In enzyme inhibition studies, this compound has been used to study the inhibition of enzymes involved in metabolic pathways. This compound has also been used to study protein-protein interactions, such as those involved in signal transduction pathways.
Mécanisme D'action
The exact mechanism of action of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, suggesting that it may act as an allosteric modulator of these proteins and enzymes. This compound may also act as an inhibitor of certain enzymes, such as those involved in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, a number of studies have suggested that this compound may have a number of beneficial effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been shown to have anti-oxidant and anti-microbial properties, as well as the potential to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol in laboratory experiments is its versatility. This compound can be synthesized relatively easily and is stable in a variety of conditions. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound has been shown to interact with a variety of proteins and enzymes, making it difficult to study the effects of this compound on a specific target.
Orientations Futures
There are a number of potential future directions for research on (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies into the synthesis and purification of this compound could lead to improved methods for producing this compound in the laboratory. Finally, further studies into the potential side effects of this compound could lead to a better understanding of its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol can be synthesized from a variety of starting materials. One method involves the reaction of isopropylmagnesium bromide with thiadiazole-5-thiol in the presence of a base such as potassium carbonate. This reaction produces a mixture of this compound and the by-product 2-isopropyl-1,3,4-thiadiazole-5-thiol. The mixture can then be purified by column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQFDKOVBEFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

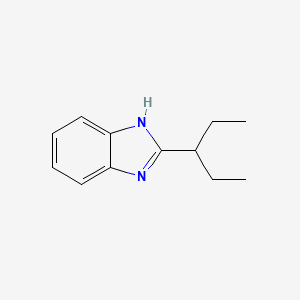
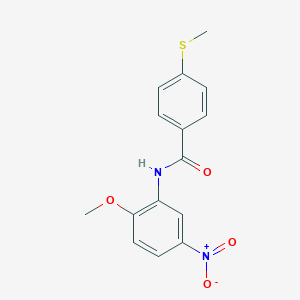
![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)
![2-Chloro-N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2909564.png)
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
